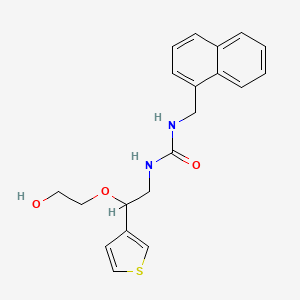![molecular formula C22H23N3O3 B2781022 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380191-07-9](/img/structure/B2781022.png)
3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. It is a member of the quinazolinone family of compounds and has been extensively studied for its potential use in various therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant defenses.
Biochemical and Physiological Effects:
Studies have shown that 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. It also has been shown to have antioxidant properties by activating the Nrf2 pathway. Additionally, it has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one in lab experiments is its unique pharmacological properties. It has been shown to have a variety of therapeutic applications and is relatively easy to synthesize. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the safety profile of this compound.
Orientations Futures
There are several future directions for research on 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to fully understand the safety profile of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenoxyacetyl chloride to form 2-phenoxyacetyl-4-chloro-3-nitrobenzoic acid. This intermediate is then reacted with piperidine and sodium hydride to form 1-(2-phenoxyacetyl)-4-(piperidin-4-yl)benzene. The final step involves the reaction of the previous intermediate with 2-chloro-4-methylquinazoline in the presence of potassium carbonate to form the desired compound.
Applications De Recherche Scientifique
3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-21(15-28-18-6-2-1-3-7-18)24-12-10-17(11-13-24)14-25-16-23-20-9-5-4-8-19(20)22(25)27/h1-9,16-17H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDUVHLXNHSMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2780942.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2780945.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2780947.png)
![butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2780949.png)

![1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one](/img/structure/B2780952.png)



![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2780959.png)
![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)
